Carbanide;gold(3+);pentane-2,4-dione
Description
The compound "Carbanide; Gold(3+); Pentane-2,4-dione" is hypothesized to be a gold(III) complex incorporating a carbanide ligand (a deprotonated carbamide or carbene species) and pentane-2,4-dione (acetylacetone, acacH). Pentane-2,4-dione is a β-diketone that acts as a bidentate ligand via its enolate form (acac⁻), coordinating through two oxygen atoms . Gold(III) (Au³⁺) is a high-oxidation-state metal ion with a strong preference for square-planar geometry and hard ligands like oxygen or nitrogen donors .
While direct evidence for this specific compound is absent in the provided literature, analogous gold(III) complexes with similar ligands are well-documented. For example, gold(III) porphyrin complexes exhibit anticancer activity due to their redox stability and DNA-binding capacity . Carbanide ligands, if interpreted as carbenes (N-heterocyclic carbenes, NHCs), are known to stabilize gold(I) and gold(III) centers, enhancing catalytic and medicinal properties .
Properties
Molecular Formula |
C7H13AuO2 |
|---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
carbanide;gold(3+);pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3H,1-2H3;2*1H3;/q3*-1;+3 |
InChI Key |
FHTSXTMNKDGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.[Au+3] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Gold(III) Salts with Pentane-2,4-dione
- Procedure : Gold(III) salts such as gold(III) chloride or gold(III) bromide are reacted directly with pentane-2,4-dione in an appropriate solvent system.
- Conditions : The reaction requires controlled temperature and time to optimize complex formation and avoid decomposition.
- Outcome : The pentane-2,4-dione acts as a bidentate ligand, forming a stable five-membered chelate ring with the gold center, resulting in the desired gold(III) beta-diketonate complex.
- Characterization : The product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which verify the coordination environment and ligand binding.
Two-Step One-Pot Synthesis via Trialkylgold Intermediates
- Step 1 : Reaction of gold trihalide (AuCl3, AuBr3, or AuI3) with an alkyl lithium reagent (e.g., methyl lithium) in anhydrous ether to form a trialkylgold(III) intermediate.
- Step 2 : Addition of pentane-2,4-dione to the reaction mixture to form the dialkylgold(III) beta-diketonate complex.
- Advantages : This method avoids isolation of unstable intermediates and improves overall yield compared to older multi-step procedures.
- Yields : Reported yields for dialkylgold(III) beta-diketonates using this method are significantly higher (around 30%) than traditional methods (10-20%).
- Notes : Methyl lithium is preferred for alkylation due to the stability of the resulting gold complexes. Larger alkyl groups tend to produce less volatile and less stable complexes.
| Step | Reagents | Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Gold(III) trihalide + Alkyl lithium | Anhydrous ether, low temperature (-80°C) | Formation of trialkylgold intermediate; avoid isolation due to instability | N/A |
| 2 | Addition of pentane-2,4-dione | Stirring at low temperature, inert atmosphere (N2) | Chelation forms dialkylgold(III) beta-diketonate | ~30 |
| Direct reaction | Gold(III) salt + pentane-2,4-dione | Controlled temperature, sealed tube | Simple coordination complex formation | Variable |
- The pentane-2,4-dione ligand coordinates through its two oxygen atoms, forming a five-membered chelate ring with the gold(III) center.
- The alkyl lithium reagent reduces the gold(III) salt to a trialkylgold intermediate, which then reacts with the beta-diketone to form the final complex.
- The stability of the complex is enhanced by the electron-rich environment provided by the diketone ligand, which also influences the compound’s catalytic properties.
- Traditional methods involving methyl magnesium iodide and pyridinotrichlorogold are less efficient, yielding only 10-20% and involving hazardous intermediates.
- The two-step one-pot method using alkyl lithium reagents and gold trihalides is more straightforward, safer, and yields higher purity products suitable for advanced applications like laser-induced metallization.
- The direct reaction method is simpler but may require optimization of reaction parameters to maximize yield and purity.
| Method | Reagents | Key Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Reaction | Gold(III) salts + pentane-2,4-dione | Controlled temperature, sealed tube | Variable | Simple, fewer steps | May have lower yield, requires optimization |
| Two-Step One-Pot Alkyl Lithium | Gold trihalide + alkyl lithium + pentane-2,4-dione | Low temperature (-80°C), inert atmosphere | ~30 | Higher yield, safer, scalable | Requires handling of alkyl lithium reagents |
| Older Multi-Step (Methyl MgI) | Pyridinotrichlorogold + methyl magnesium iodide + thallium acetylacetonate | Multiple steps, dry pyridine solvent | 10-20 | Established method | Low yield, hazardous intermediates |
The preparation of Carbanide;gold(3+);pentane-2,4-dione is best achieved through modern synthetic routes involving alkyl lithium reagents and gold trihalides, followed by coordination with pentane-2,4-dione. This approach offers improved yields, safety, and product purity compared to older methods. Direct reaction methods remain viable but require careful control of reaction conditions. The choice of method depends on the intended application, available reagents, and desired scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbanide;gold(3+);pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state gold compounds.
Substitution: The ligand pentane-2,4-dione can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold nanoparticles.
Scientific Research Applications
Catalysis
Carbanide; gold(3+); pentane-2,4-dione is utilized as a catalyst in several organic reactions:
- Aldol Reactions: The compound can facilitate aldol condensation reactions, leading to the formation of β-hydroxy ketones. This is particularly useful in synthesizing complex organic molecules.
- Hydrogenation Reactions: It has shown efficacy in catalyzing hydrogenation processes, where unsaturated compounds are converted into saturated ones, which is vital in the production of pharmaceuticals and fine chemicals.
Materials Science
In materials science, this compound is explored for its role in developing advanced materials:
- Nanoparticle Synthesis: Gold nanoparticles synthesized using carbanide; gold(3+); pentane-2,4-dione exhibit unique optical properties that are beneficial for applications in sensors and imaging technologies.
- Thin Film Coatings: The compound is used to create thin films with specific electronic properties, which are essential for semiconductor applications and photovoltaic devices.
Medicinal Chemistry
The compound's biological activity has been investigated for potential medicinal applications:
- Antimicrobial Properties: Studies indicate that carbanide; gold(3+); pentane-2,4-dione exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Drug Delivery Systems: Its ability to form stable complexes with biological molecules opens avenues for targeted drug delivery systems, enhancing the efficacy of therapeutic agents.
Catalytic Efficiency
A study demonstrated the catalytic efficiency of carbanide; gold(3+); pentane-2,4-dione in the synthesis of β-hydroxy ketones from aldehydes and ketones under mild conditions. The reaction yielded high selectivity and conversion rates, showcasing its potential for industrial applications.
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Aldol Condensation | Acetaldehyde | 85 | Room temperature |
| Hydrogenation | Ethylene | 90 | 50°C, H₂ atmosphere |
Nanoparticle Development
In a research project focused on nanoparticle synthesis, carbanide; gold(3+); pentane-2,4-dione was used to produce gold nanoparticles with controlled sizes. These nanoparticles exhibited enhanced surface plasmon resonance properties suitable for biosensing applications.
| Parameter | Value |
|---|---|
| Average Size | 15 nm |
| Surface Plasmon Peak | 520 nm |
Mechanism of Action
The mechanism by which carbanide;gold(3+);pentane-2,4-dione exerts its effects involves the interaction of the gold center with various molecular targets. The gold(3+) ion can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Gold(I) Carbene Complexes
Gold(I) complexes, such as [(NHC)AuCl] (NHC = N-heterocyclic carbene), adopt linear geometries and are widely studied for catalytic applications (e.g., alkyne hydration) . Key differences include:
Gold(III) complexes are less common due to their tendency to reduce to Au(I) under physiological conditions, but strong-field ligands like acac⁻ or porphyrins mitigate this instability .
Gold(III) Porphyrin Complexes
Gold(III) porphyrins (e.g., [Au(TPP)]Cl, TPP = tetraphenylporphyrin) are stable, planar complexes with intense absorption in the visible spectrum. They exhibit anticancer activity by inducing mitochondrial dysfunction and ROS production . Compared to the hypothetical Au³⁺-carbanide-acac complex:
Transition Metal Acetylacetonato Complexes
Nickel(II) and cobalt(III) acac complexes (e.g., [Ni(acac)₂] and [Co(acac)₂NO₃]) are octahedral or square-planar, with applications in catalysis and materials science . These complexes highlight the versatility of acac⁻ as a ligand:
Palladium(II) and Platinum(II) Cyanamide Complexes
Cyanamide ligands (e.g., 3-((4-nitrophenyl)thio)phenylcyanamide) form stable complexes with Pd(II) and Pt(II), showing cytotoxicity via DNA crosslinking . A comparison with Au³⁺-carbanide-acac might reveal:
Research Findings and Data Tables
Physicochemical Properties of Pentane-2,4-dione Derivatives
reports descriptors for acac derivatives, highlighting their polarity and hydrogen-bonding capacity:
| Compound | Hydrogen Bond Acidity | Hydrogen Bond Basicity | Polarity |
|---|---|---|---|
| Pentane-2,4-dione | 0 | 0.72 | High |
| 1,1,1-Trifluoroacac | 0.34 | 0.65 | Moderate |
These properties influence ligand-metal bonding strength and solubility in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
